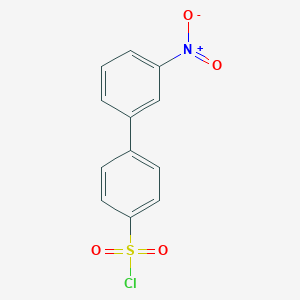

3'-Nitrobiphenyl-4-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides as Key Synthetic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a class of organosulfur compounds distinguished by their high reactivity, which makes them powerful tools in synthetic chemistry. The sulfonyl chloride functional group is an excellent electrophile, readily reacting with a wide variety of nucleophiles. This reactivity is central to their role as key intermediates.

Their most prominent application is in the synthesis of sulfonamides and sulfonate esters.

Sulfonamide Formation: Sulfonyl chlorides react smoothly with primary and secondary amines to form sulfonamides. This transformation is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a critical pharmacophore found in numerous antibacterial, diuretic, and anticonvulsant drugs.

Sulfonate Ester Formation: Reaction with alcohols yields sulfonate esters. Sulfonates are excellent leaving groups in nucleophilic substitution and elimination reactions, often used to activate alcohols for subsequent chemical transformations.

The versatility of sulfonyl chlorides allows chemists to introduce the sulfonyl group into a wide range of organic molecules, thereby accessing a diverse array of compounds with tailored properties.

Importance of Biphenyl (B1667301) Scaffolds in Contemporary Chemical Structures

Key advantages of the biphenyl scaffold include:

Conformational Rigidity: The linkage between the two rings restricts free rotation, providing a more defined three-dimensional structure. This rigidity can be crucial for optimizing the binding of a molecule to a biological target, such as an enzyme or receptor.

Modulation of Physicochemical Properties: The biphenyl core can enhance properties like thermal and metabolic stability. It also provides an extended aromatic system that can participate in pi-stacking interactions, which are important for molecular recognition events.

Versatile Functionalization: The two phenyl rings offer multiple positions for the introduction of various functional groups, allowing for precise tuning of a molecule's biological activity and physical characteristics. For example, Biphenyl-4-sulfonyl chloride is used as a reactant in the preparation of anilinopyrimidine sulfonamides as potential anticancer agents and in the synthesis of inhibitors for the hypoxia-inducible factor (HIF) pathway. sigmaaldrich.com

Overview of Academic Research Perspectives on 3'-Nitrobiphenyl-4-sulfonyl chloride

While specific research on the 3'-nitro isomer is specialized, the chemical principles guiding its use are well-established through studies of related compounds. 3'-Nitrobiphenyl-4-sulfonyl chloride is valued as a bifunctional intermediate, offering two distinct points of reactivity for sequential chemical modifications.

Synthesis and Properties: The synthesis of nitrobiphenyl sulfonyl chlorides can be achieved through multi-step pathways. A common approach for creating the biphenyl core is through palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling). wikipedia.org For the related isomer, 4'-Nitrobiphenyl-4-sulfonyl chloride, a documented synthesis involves the treatment of 4'-nitrobiphenyl-4-sulfonic acid with thionyl chloride to generate the desired sulfonyl chloride. chemicalbook.com A similar strategy would be applicable for the 3'-nitro isomer.

Interactive Table: Properties of a Related Isomer, 4'-Nitrobiphenyl-4-sulfonyl chloride chemicalbook.com Below are the key chemical properties for the closely related isomer, 4'-Nitrobiphenyl-4-sulfonyl chloride.

| Property | Value |

| CAS Number | 20443-75-8 |

| Molecular Formula | C12H8ClNO4S |

| Molecular Weight | 297.71 g/mol |

Data for the 4'-nitro isomer is presented as a reference for the structural class.

Reactivity and Synthetic Applications: Research interest in this compound stems from its ability to serve as a versatile scaffold. The two functional groups can be addressed in a controlled manner:

Reactions at the Sulfonyl Chloride: The sulfonyl chloride group can be reacted first with a nucleophile (e.g., an amine or alcohol) to form a stable sulfonamide or sulfonate linkage.

Transformation of the Nitro Group: The nitro group can then be chemically modified, most commonly through reduction to an amine (—NH₂). This newly formed amino group provides a second site for further elaboration, such as acylation or alkylation.

This stepwise functionalization allows for the systematic construction of complex molecules. The resulting structures, incorporating a central biphenyl unit with diverse substituents, are often synthesized for screening in drug discovery programs or for the development of novel organic materials where specific electronic and structural properties are required.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-nitrophenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO4S/c13-19(17,18)12-6-4-9(5-7-12)10-2-1-3-11(8-10)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXDVWDRGRWSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585801 | |

| Record name | 3'-Nitro[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101366-50-1 | |

| Record name | 3'-Nitro[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Chemistry of 3 Nitrobiphenyl 4 Sulfonyl Chloride

Electrophilic Reactivity of the Sulfonyl Chloride Moiety

The electrophilic sulfur atom of the sulfonyl chloride group is the primary site of reaction for this class of compounds. This reactivity is the foundation for its use in introducing the sulfonyl group into various organic molecules.

Introduction of Sulfonyl Groups into Organic Molecules

In principle, 3'-Nitrobiphenyl-4-sulfonyl chloride can be used to introduce the 3'-nitrobiphenyl-4-sulfonyl group into organic substrates. This transformation would typically proceed via nucleophilic attack on the sulfonyl chloride. However, specific examples and optimized conditions for this process using 3'-Nitrobiphenyl-4-sulfonyl chloride are not documented in the available literature.

Formation of Sulfonamides and Sulfonate Esters

The reaction of sulfonyl chlorides with primary and secondary amines is a standard method for the formation of sulfonamides. Similarly, their reaction with alcohols and phenols yields sulfonate esters. For instance, the reaction of a generic arylsulfonyl chloride with an amine typically occurs in the presence of a base to neutralize the HCl byproduct.

While it is expected that 3'-Nitrobiphenyl-4-sulfonyl chloride would react with amines and alcohols to form the corresponding sulfonamides and sulfonate esters, specific studies detailing these reactions are lacking. Research on other nitro-substituted sulfonyl chlorides, such as 2-nitrobenzenesulfonyl chloride, has been more extensive, but these findings cannot be directly extrapolated to 3'-Nitrobiphenyl-4-sulfonyl chloride without experimental verification.

Sulfonylation Reactions with Unsaturated Systems (Alkenes, Alkynes, (Hetero)aromatics, Imines)

The addition of sulfonyl chlorides to unsaturated systems like alkenes and alkynes, as well as their reaction with aromatic and heteroaromatic compounds (Friedel-Crafts sulfonylation), and imines, are known transformations. These reactions can proceed through various mechanisms, including radical and ionic pathways. However, there is no specific information available in the searched literature detailing the sulfonylation of such unsaturated systems using 3'-Nitrobiphenyl-4-sulfonyl chloride.

Application in Amine Protection Strategies

Nitrobenzenesulfonyl chlorides are recognized as useful reagents for the protection of amines. The resulting sulfonamides are generally stable to a range of reaction conditions and can be cleaved under specific, often reductive, conditions. The "Ns" (2-nitrobenzenesulfonyl and 4-nitrobenzenesulfonyl) protecting groups are well-established in organic synthesis.

It is plausible that the 3'-nitrobiphenyl-4-sulfonyl group could also function as a protecting group for amines. However, the specific conditions for its introduction and, crucially, its removal have not been reported. The development of a protecting group strategy requires detailed studies on both the protection and deprotection steps, including their orthogonality with other common protecting groups. Such data for the 3'-nitrobiphenyl-4-sulfonyl group is currently unavailable.

Radical and Reductive Pathways Involving the Sulfonyl Chloride Group

Beyond its electrophilic character, the sulfonyl chloride group can also participate in radical and reductive chemical transformations.

Generation and Reactivity of Sulfonyl Radicals

Sulfonyl radicals can be generated from sulfonyl chlorides under various conditions, including photoredox catalysis. These radicals are valuable intermediates in organic synthesis, capable of undergoing a variety of addition and cross-coupling reactions. While the generation of sulfonyl radicals from various sulfonyl chlorides is a topic of active research, there are no specific reports on the generation and subsequent reactivity of the 3'-nitrobiphenyl-4-sulfonyl radical.

Visible Light-Mediated Desulfonylation for Carbon-Carbon Bond Formation

The sulfonyl chloride group in 3'-Nitrobiphenyl-4-sulfonyl chloride can be leveraged to form new carbon-carbon bonds through visible light-mediated desulfonylation reactions. This modern synthetic strategy offers a mild and environmentally benign alternative to traditional cross-coupling methods. nih.gov In this process, a photocatalyst, upon excitation with visible light, can induce the homolytic cleavage of the C-S bond in the sulfonyl chloride. This generates a biphenyl (B1667301) radical species which can then participate in various C-C bond-forming reactions.

The general mechanism involves the excitation of a photocatalyst (PC) to its excited state (PC*). This excited photocatalyst can then engage in a single-electron transfer (SET) with the sulfonyl chloride, leading to the formation of a sulfonyl radical and a chloride anion, or directly with an electron donor to generate a radical anion. The subsequent fragmentation of the sulfonyl radical releases sulfur dioxide and generates the desired aryl radical. This highly reactive intermediate can then be trapped by a suitable coupling partner, such as an alkene or an arene, to forge a new C-C bond.

While specific studies on the visible light-mediated desulfonylation of 3'-Nitrobiphenyl-4-sulfonyl chloride are not extensively documented in publicly available literature, the general principles of this methodology can be applied. For instance, the 3'-nitrobiphenyl radical generated from this compound could potentially be used in Giese-type additions to electron-deficient alkenes or in Minisci-type reactions with heteroarenes.

Table 1: Potential Carbon-Carbon Bond Forming Reactions via Visible Light-Mediated Desulfonylation of 3'-Nitrobiphenyl-4-sulfonyl chloride

| Reaction Type | Coupling Partner | Potential Product |

| Giese Addition | Electron-deficient Alkene | Substituted nitrobiphenyl derivative |

| Minisci Reaction | Heteroarene | Heteroaryl-substituted nitrobiphenyl |

| Arylation | Arene | Terphenyl derivative |

It is important to note that the presence of the nitro group might influence the reaction efficiency and selectivity. The electron-withdrawing nature of the nitro group could affect the redox potential of the molecule and the reactivity of the generated radical. Further experimental investigation is required to fully elucidate the scope and limitations of this transformation for 3'-Nitrobiphenyl-4-sulfonyl chloride.

Organophosphorus-Catalyzed Reductive Deoxygenation for C-S Bond Formation

A fascinating transformation involving 3'-Nitrobiphenyl-4-sulfonyl chloride is the potential for organophosphorus-catalyzed reductive deoxygenation to form C-S bonds. This process capitalizes on the ability of trivalent phosphorus compounds to act as potent oxygen acceptors, driving the reaction forward. mit.eduacs.org In this context, the reaction would involve the deoxygenation of the sulfonyl chloride group, rather than the nitro group, to generate a reactive intermediate capable of forming a C-S bond.

The proposed mechanism involves the reaction of a phosphine (B1218219) catalyst with the sulfonyl chloride. The phosphine would attack one of the oxygen atoms of the sulfonyl group, leading to the formation of a phosphine oxide and a sulfenyl chloride intermediate. This highly electrophilic sulfenyl chloride can then be readily attacked by a nucleophile, such as an alcohol or a thiol, to form the corresponding thioether or disulfide.

Table 2: Proposed Organophosphorus-Catalyzed Reductive Deoxygenation of 3'-Nitrobiphenyl-4-sulfonyl chloride

| Catalyst | Reactant | Product |

| Triphenylphosphine | Alcohol (R-OH) | 3'-Nitrobiphenyl-4-yl thioether (Ar-S-R) |

| Trialkylphosphite | Thiol (R-SH) | 3'-Nitrobiphenyl-4-yl disulfide (Ar-S-S-R) |

This methodology represents a powerful tool for the synthesis of various sulfur-containing compounds from sulfonyl chlorides under mild conditions. nih.gov The chemoselectivity of this reaction in the presence of the nitro group would be a critical aspect to investigate, as phosphines are also known to reduce nitro groups under certain conditions.

Carbon-Sulfur (C-S) Bond Forming Reactions

The sulfonyl chloride moiety is a versatile functional group for the construction of carbon-sulfur bonds, a key linkage in many pharmaceuticals and functional materials. nih.gov 3'-Nitrobiphenyl-4-sulfonyl chloride serves as an excellent electrophilic partner in these reactions.

Direct C-S Bond Formation with Alcohols and Thiophenols

One of the most fundamental reactions of sulfonyl chlorides is their direct condensation with nucleophiles. In the case of 3'-Nitrobiphenyl-4-sulfonyl chloride, reaction with alcohols or thiophenols in the presence of a base provides a straightforward route to sulfonates and thiosulfonates, respectively.

The reaction with an alcohol (R-OH) typically proceeds in the presence of a base like pyridine (B92270) or triethylamine, which neutralizes the HCl generated during the reaction, to yield the corresponding sulfonate ester. Similarly, reaction with a thiophenol (Ar'-SH) affords a thiosulfonate.

General Reaction Schemes:

Ar-SO₂Cl + R-OH + Base → Ar-SO₂OR + Base·HCl

Ar-SO₂Cl + Ar'-SH + Base → Ar-SO₂SAr' + Base·HCl (where Ar = 3'-Nitrobiphenyl-4-yl)

These reactions are generally high-yielding and tolerant of a wide range of functional groups, making them a reliable method for introducing the 3'-nitrobiphenyl-4-sulfonyl moiety onto various molecules.

Transition Metal-Catalyzed C-S Coupling Reactions Utilizing Sulfonyl Chlorides

Transition metal catalysis offers a powerful platform for the formation of C-S bonds, and sulfonyl chlorides can serve as effective electrophilic partners in these transformations. nih.govresearchgate.net While traditional methods often rely on aryl halides, the use of sulfonyl chlorides as coupling partners has gained increasing attention.

Palladium and copper-based catalytic systems are commonly employed for such couplings. researchgate.net In a typical reaction, a thiol is coupled with the sulfonyl chloride in the presence of a transition metal catalyst, a ligand, and a base. The catalytic cycle is believed to involve the oxidative addition of the sulfonyl chloride to the metal center, followed by transmetalation with the thiol and subsequent reductive elimination to afford the thioether product and regenerate the catalyst.

Table 3: Potential Transition Metal-Catalyzed C-S Coupling Reactions

| Catalyst System | Coupling Partner | Potential Product |

| Pd(OAc)₂ / Xantphos | Thiol (R-SH) | 3'-Nitrobiphenyl-4-yl thioether (Ar-S-R) |

| CuI / Phenanthroline | Thiophenol (Ar'-SH) | Diaryl thioether (Ar-S-Ar') |

The development of efficient and selective catalytic systems for the C-S coupling of 3'-Nitrobiphenyl-4-sulfonyl chloride would provide a valuable tool for the synthesis of a diverse range of sulfur-containing biphenyl derivatives.

Nucleophilic Sulfonation Reactions

The sulfonyl chloride group in 3'-Nitrobiphenyl-4-sulfonyl chloride is a potent electrophile, making it susceptible to nucleophilic attack at the sulfur atom. This reactivity allows for a variety of nucleophilic sulfonation reactions, where a nucleophile displaces the chloride ion. mdpi.com

A wide range of nucleophiles can be employed in these reactions, including amines, azides, and carbanions, leading to the formation of sulfonamides, sulfonyl azides, and sulfones, respectively. These reactions are typically carried out in the presence of a base to scavenge the liberated HCl.

Table 4: Nucleophilic Sulfonation Reactions of 3'-Nitrobiphenyl-4-sulfonyl chloride

| Nucleophile | Product Type |

| Primary/Secondary Amine | Sulfonamide |

| Sodium Azide | Sulfonyl azide |

| Grignard Reagent | Sulfone |

The resulting products, particularly sulfonamides and sulfones, are important structural motifs in medicinal chemistry and materials science.

Reactivity and Transformations of the Nitro Group on the Biphenyl System

The nitro group on the biphenyl ring of 3'-Nitrobiphenyl-4-sulfonyl chloride is a versatile functional handle that can undergo a variety of transformations, significantly expanding the synthetic utility of this compound.

One of the most important reactions of the nitro group is its reduction to an amine. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation (e.g., hydrazine/Pd/C). The resulting amino group can then be further functionalized, for example, through diazotization followed by Sandmeyer or Suzuki reactions.

Furthermore, the nitro group can participate in more complex transformations. For instance, organophosphorus-catalyzed intramolecular C-H amination reactions have been reported for o-nitrobiaryl derivatives. acs.org This type of reaction, if applied to a suitably substituted derivative of 3'-Nitrobiphenyl-4-sulfonyl chloride, could lead to the formation of novel heterocyclic structures. The reaction is believed to proceed through a nitrene intermediate, which is generated by the deoxygenation of the nitro group by a phosphine catalyst. This highly reactive nitrene can then undergo intramolecular C-H insertion to form a new C-N bond and construct a heterocyclic ring system.

The presence of the sulfonyl chloride group may influence the reactivity of the nitro group. The strong electron-withdrawing nature of the sulfonyl chloride can affect the electron density of the aromatic ring system and potentially influence the regioselectivity and efficiency of reactions involving the nitro group. Careful selection of reaction conditions is therefore crucial to achieve the desired transformations chemoselectively.

Reduction of the Nitro Group to Amino and Other Nitrogen-Containing Functionalities

The reduction of the nitro group on the biphenyl scaffold is a pivotal transformation, as it converts the strongly electron-withdrawing and meta-directing nitro group into a strongly electron-donating and ortho, para-directing amino group. This alteration dramatically changes the chemical properties of the molecule and opens up new avenues for functionalization.

A variety of reducing agents can be employed to achieve the reduction of aromatic nitro groups to primary amines. libretexts.org Common methods include catalytic hydrogenation and the use of metals in acidic media. libretexts.orgwikipedia.org For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method for this transformation. wikipedia.org Another widely used approach involves the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). libretexts.org Tin(II) chloride (SnCl₂) is also a mild and effective reagent for the reduction of nitroarenes. libretexts.org

While specific studies on the reduction of 3'-Nitrobiphenyl-4-sulfonyl chloride are not extensively documented in publicly available literature, the reduction of analogous compounds provides insight into the expected reactivity. For example, the reduction of 4,4'-dichloro-3-nitrodiphenyl sulfone to the corresponding amino derivative has been successfully achieved using tin(II) chloride and hydrochloric acid. acs.org This suggests that the nitro group of 3'-Nitrobiphenyl-4-sulfonyl chloride can be selectively reduced to an amine in the presence of the sulfonyl chloride and the biphenyl system. The resulting 3'-Aminobiphenyl-4-sulfonyl chloride is a valuable intermediate for further synthetic modifications.

It is important to note that some reducing agents can lead to other nitrogen-containing functionalities. For example, the use of lithium aluminum hydride (LiAlH₄) for the reduction of aromatic nitro compounds can sometimes result in the formation of azo compounds. libretexts.org

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Product |

| H₂/Pd/C | Catalytic hydrogenation | Amine |

| H₂/Raney Nickel | Catalytic hydrogenation | Amine |

| Fe/HCl | Acidic reduction | Amine |

| Sn/HCl | Acidic reduction | Amine |

| Zn/HCl | Acidic reduction | Amine |

| SnCl₂/HCl | Mild acidic reduction | Amine |

| LiAlH₄ | Strong reduction | Azo compounds (for aromatic nitro) |

Denitrative Coupling Reactions

Denitrative coupling reactions, where the nitro group is replaced by a new carbon-carbon or carbon-heteroatom bond, represent a modern synthetic strategy for the functionalization of nitroarenes. These reactions are typically catalyzed by transition metals such as rhodium, nickel, or copper. acs.org

For these reactions to be effective on nitroarenes, the presence of an electron-withdrawing group at the ortho or para position to the nitro group is often required. acs.org In the case of 3'-Nitrobiphenyl-4-sulfonyl chloride, the sulfonyl chloride group is situated on the adjacent phenyl ring. While not directly in the ortho or para position, its strong electron-withdrawing nature influences the electronic properties of the entire biphenyl system and may facilitate such couplings. Research has shown that nitroarenes bearing a sulfonyl group are suitable substrates for rhodium-catalyzed denitrative C-O bond formation. acs.org

Denitrative couplings can also occur via radical pathways, particularly in nitroalkenes. rsc.orgnih.govnih.govresearchgate.net For nitroarenes, transition metal catalysis is the more common approach to achieve these transformations, leading to the formation of biaryls, aryl ethers, aryl sulfides, and other valuable structures. acs.org For example, nickel-catalyzed denitrative etherification has been developed for nitroarenes bearing a para electron-withdrawing substituent. acs.org The applicability of these methods to 3'-Nitrobiphenyl-4-sulfonyl chloride would likely involve the coupling of a suitable partner at the 3'-position, displacing the nitro group.

Reactivity of the Biphenyl Core in the Presence of Sulfonyl Chloride

The biphenyl core of 3'-Nitrobiphenyl-4-sulfonyl chloride is susceptible to further functionalization, primarily through electrophilic aromatic substitution. The presence of the deactivating nitro and sulfonyl chloride groups significantly influences the position of subsequent substitutions.

Electrophilic Aromatic Substitution on the Biphenyl Rings

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation, introduce new substituents onto the aromatic rings. organicchemistrytutor.commasterorganicchemistry.commasterorganicchemistry.comyoutube.com The regioselectivity of these reactions on 3'-Nitrobiphenyl-4-sulfonyl chloride is governed by the directing effects of the existing substituents.

On the ring bearing the 4-sulfonyl chloride group: The sulfonyl chloride group is a strong deactivating and meta-directing group. Therefore, electrophilic attack on this ring would be expected to occur at the positions meta to the sulfonyl chloride, i.e., at the 3 and 5 positions.

On the ring bearing the 3'-nitro group: The nitro group is also a strong deactivating and meta-directing group. Electrophilic attack on this ring would be directed to the positions meta to the nitro group (positions 2', 5', and 6') and influenced by the activating effect of the other phenyl ring. The biphenyl system itself generally directs incoming electrophiles to the ortho and para positions. Considering both effects, substitution would be favored at the 2', 4', and 6' positions.

Given that both rings are deactivated, forcing conditions, such as the use of strong Lewis acid catalysts and higher temperatures, would likely be required to achieve electrophilic aromatic substitution. organicchemistrytutor.commasterorganicchemistry.com

Functionalization of Specific Positions on the Biphenyl Core

Strategic functionalization of specific positions on the biphenyl core can be achieved by leveraging the change in reactivity after initial transformations. A key strategy involves the reduction of the 3'-nitro group to a 3'-amino group.

The resulting 3'-aminobiphenyl-4-sulfonyl chloride possesses a highly activated ring due to the presence of the strongly activating amino group. This amino group directs subsequent electrophilic substitutions to the ortho and para positions relative to it (positions 2', 4', and 6'). This allows for the selective introduction of various functional groups onto the previously deactivated ring.

Furthermore, the sulfonyl chloride moiety itself is a reactive functional group that can readily react with nucleophiles. For instance, reaction with ammonia (B1221849) or primary/secondary amines would yield the corresponding sulfonamides. libretexts.org This reaction provides a straightforward method to introduce a sulfonamide linkage, which is a common scaffold in medicinal chemistry. nih.gov

Mechanistic Elucidation and Computational Studies of 3 Nitrobiphenyl 4 Sulfonyl Chloride Reactions

Investigation of Reaction Mechanisms for Sulfonyl Chloride Transformations

The reactions of aromatic sulfonyl chlorides, such as 3'-Nitrobiphenyl-4-sulfonyl chloride, with nucleophiles are fundamental transformations in organic synthesis. The mechanistic pathways for these reactions have been a subject of extensive investigation, with two primary routes being predominant: a direct nucleophilic substitution (SN2-type) and an elimination-addition pathway involving a sulfene (B1252967) intermediate.

The hydrolysis of various substituted benzenesulfonyl chlorides has been shown to proceed via an SN2 mechanism. rsc.org Kinetic studies on the hydrolysis of N-(benzenesulfonyl) benzimidoyl chlorides in a methanol-water mixture also support different mechanisms depending on the pH. Below pH 7.00, an SN1 mechanism is proposed, while above pH 9.00, the reaction is initiated by the attack of a hydroxide (B78521) ion. koreascience.kr In the context of 3'-Nitrobiphenyl-4-sulfonyl chloride, the presence of the electron-withdrawing nitro group is expected to significantly influence the electron density at the sulfonyl sulfur, thereby affecting the reaction rate and potentially the mechanism.

Kinetic studies on the chloride-chloride exchange reaction in a series of 22 variously substituted arenesulfonyl chlorides revealed that the reaction proceeds via a single transition state consistent with an SN2 mechanism. nih.govnih.gov The rates of these reactions were found to follow the Hammett equation, with a positive ρ-value of +2.02, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge in the transition state. nih.govnih.gov For 3'-Nitrobiphenyl-4-sulfonyl chloride, the nitro group in the 3'-position would exert an electron-withdrawing effect, suggesting an enhanced reactivity towards nucleophiles compared to unsubstituted biphenyl-4-sulfonyl chloride.

The table below presents kinetic data for the hydrolysis of several substituted benzenesulfonyl chlorides, illustrating the effect of substituents on the reaction rate.

| Substituent (X) in X-C₆H₄SO₂Cl | Rate Coefficient (k) at 25°C (s⁻¹) | Reference |

|---|---|---|

| p-OCH₃ | 1.45 x 10⁻⁴ | rsc.org |

| p-CH₃ | 2.09 x 10⁻⁴ | rsc.org |

| H | 3.02 x 10⁻⁴ | rsc.org |

| p-F | 4.37 x 10⁻⁴ | rsc.org |

| m-NO₂ | 1.48 x 10⁻³ | rsc.org |

| p-NO₂ | 2.45 x 10⁻³ | researchgate.net |

Application of Computational Chemistry (e.g., Density Functional Theory)

DFT studies on the reactions of aromatic nitro compounds with nucleophiles have shown that the addition of the nucleophile to the electron-deficient aromatic ring is the rate-limiting step. nih.gov For 3'-Nitrobiphenyl-4-sulfonyl chloride, the primary site of nucleophilic attack is predicted to be the electrophilic sulfur atom of the sulfonyl chloride group. The nitro group at the 3'-position of the biphenyl (B1667301) moiety is expected to enhance the electrophilicity of the sulfur atom through its electron-withdrawing nature, thereby increasing the compound's reactivity towards nucleophiles.

Theoretical studies on the dechlorination of polychlorinated biphenyls using DFT have shown that the Gibbs free energies of activation are influenced by the position of the substituents. nih.gov While this study focuses on a different reaction, it highlights the capability of DFT to predict reactivity trends in substituted biphenyl systems. In the case of 3'-Nitrobiphenyl-4-sulfonyl chloride, DFT calculations would be instrumental in quantifying the activating effect of the nitro group on the sulfonyl chloride moiety.

DFT calculations have been successfully employed to model the transition states of nucleophilic substitution reactions at the sulfonyl sulfur. For the SN2 mechanism, a trigonal bipyramidal transition state is generally favored. cdnsciencepub.com In this arrangement, the incoming nucleophile and the leaving chloride ion occupy the axial positions.

Simulations of benzenesulfonyl chloride hydrolysis using the PM3 method, a semi-empirical computational approach, have shown that the reaction proceeds through a relatively unstable five-coordinate intermediate. researchgate.net More advanced DFT calculations on the chloride-chloride exchange reaction in arenesulfonyl chlorides have confirmed that the reaction proceeds via a single transition state, consistent with a concerted SN2 mechanism. nih.govnih.gov These studies also revealed that an alternative addition-elimination mechanism, involving a stable pentacoordinate intermediate, is operative in the analogous fluoride (B91410) exchange reaction. nih.govnih.gov For 3'-Nitrobiphenyl-4-sulfonyl chloride, DFT modeling would be crucial to determine the precise geometry and energy of the transition state and to ascertain whether the reaction follows a concerted or a stepwise pathway.

The following table summarizes computed activation barriers for the chloride exchange reaction in differently substituted arenesulfonyl chlorides, as determined by DFT calculations.

| Substituent in ArSO₂Cl | Calculated Free Energy Barrier (ΔG‡) in MeCN (kcal/mol) | Reference |

|---|---|---|

| 4-MeO-C₆H₄ | 25.1 | mdpi.com |

| 4-Me-C₆H₄ | 24.8 | mdpi.com |

| C₆H₅ | 24.2 | mdpi.com |

| 4-F-C₆H₄ | 23.8 | mdpi.com |

| 4-Cl-C₆H₄ | 23.6 | mdpi.com |

| 4-CF₃-C₆H₄ | 22.1 | mdpi.com |

Studies on Catalyst Design and Optimization for Reactions Involving Nitrobiphenyl Sulfonyl Chlorides

While many reactions of sulfonyl chlorides proceed readily without a catalyst, the design and optimization of catalysts can enhance reaction rates, improve selectivity, and enable transformations under milder conditions. Research in this area for nitrobiphenyl sulfonyl chlorides is not extensive, but principles can be drawn from related systems.

Transition-metal catalysts, particularly those based on copper, have been utilized in reactions involving sulfonyl chlorides, primarily in the context of atom transfer radical polymerization (ATRP). cmu.edu In these systems, a copper(I) complex acts as a catalyst to generate sulfonyl radicals. While mechanistically distinct from nucleophilic substitution, this demonstrates the potential for metal-catalyzed activation of the S-Cl bond.

More relevant to nucleophilic substitution are studies on catalyst-free reactions. For instance, a novel catalyst-free sulfonation reaction for synthesizing 3-sulfone nitrile compounds from sulfonyl hydrazides and acrylonitriles in water has been demonstrated, proceeding via a Michael addition mechanism. koreascience.kr The development of catalyst-free methods is a significant area of green chemistry, and for a reactive compound like 3'-Nitrobiphenyl-4-sulfonyl chloride, optimizing conditions to avoid catalysts would be a valuable pursuit.

Furthermore, computational studies, such as DFT, are increasingly used in catalyst design. For example, DFT calculations have been applied to understand the geometry, chemical activity, and enantioselectivity of chiral Cu(I)-complexes of biphenyl bisoxazolines used in enantioselective oxidation reactions. nih.gov Similar computational approaches could be employed to design and optimize catalysts for specific transformations involving 3'-Nitrobiphenyl-4-sulfonyl chloride, should a catalyzed process be desirable.

Advanced Synthetic Applications and Derivatives of 3 Nitrobiphenyl 4 Sulfonyl Chloride

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

3'-Nitrobiphenyl-4-sulfonyl chloride serves as a pivotal building block in organic synthesis, primarily owing to the reactive sulfonyl chloride group and the modifiable nitrobiphenyl core. Its utility stems from its ability to readily react with a wide array of nucleophiles, leading to the formation of more complex molecular architectures.

Construction of Diverse Sulfonamide-Containing Scaffolds

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a multitude of therapeutic agents. researchgate.net 3'-Nitrobiphenyl-4-sulfonyl chloride is an excellent starting material for the synthesis of a wide variety of sulfonamides. The reaction of the sulfonyl chloride with primary or secondary amines is a well-established and efficient method for forming the sulfonamide linkage. researchgate.netnih.gov This reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov

The versatility of this reaction allows for the introduction of a vast range of substituents, depending on the choice of the amine, leading to a library of structurally diverse sulfonamides. These scaffolds are of significant interest due to their potential biological activities.

Table 1: Examples of Sulfonamide Synthesis from Sulfonyl Chlorides

| Sulfonyl Chloride | Amine | Product |

| 4-Nitrobenzenesulfonyl chloride | L-tryptophan | ({4-nitrophenyl}sulfonyl)tryptophan |

| Tosyl chloride | N-silylamines | Various sulfonamides |

| 2,6-dichlorobenzenesulfonyl chloride | Various amines | Diaryl sulfonamides |

This table illustrates the general reaction scheme for the synthesis of sulfonamides from various sulfonyl chlorides and amines, highlighting the versatility of this chemical transformation.

Synthesis of Sulfur-Containing Heterocyclic Systems

Beyond simple sulfonamides, 3'-Nitrobiphenyl-4-sulfonyl chloride can be employed in the construction of more complex sulfur-containing heterocyclic systems. The sulfonyl chloride group can participate in various cyclization reactions, leading to the formation of rings that incorporate the sulfur atom. These reactions often involve intramolecular or intermolecular condensations with other functional groups present in the reacting species.

For instance, sulfonyl chlorides can react with compounds containing both an amino group and another nucleophilic site, leading to the formation of cyclic sulfonamides or other related heterocyclic structures. The specific reaction pathway and the resulting heterocyclic system are highly dependent on the nature of the reactants and the reaction conditions employed. The synthesis of nitrogen and sulfur heterocyclic systems is an active area of research due to the diverse biological activities exhibited by these compounds. mdpi.comumn.edu

Development of Derivatives through Structural Modifications

The chemical reactivity of 3'-Nitrobiphenyl-4-sulfonyl chloride is not limited to the sulfonyl chloride group. The biphenyl (B1667301) core, particularly the nitro-substituted ring, offers opportunities for further functionalization, leading to a wide range of derivatives with tailored properties.

Modifications to the Biphenyl Core (e.g., Halogenation, Alkylation, Arylation)

The aromatic rings of the biphenyl scaffold can undergo various electrophilic substitution reactions. For example, halogenation can introduce chlorine, bromine, or other halogen atoms onto the rings, which can further serve as handles for subsequent cross-coupling reactions. Alkylation and arylation reactions, often catalyzed by transition metals, allow for the introduction of new carbon-carbon bonds, expanding the molecular complexity. These modifications can significantly influence the electronic and steric properties of the molecule, which can be crucial for its intended application.

Transformations of the Sulfonyl Chloride Group into Other Sulfonyl Derivatives

The sulfonyl chloride group is a versatile functional group that can be converted into a variety of other sulfonyl derivatives. For instance, reaction with alcohols or phenols in the presence of a base yields sulfonate esters. Treatment with fluoride (B91410) sources can convert the sulfonyl chloride into a sulfonyl fluoride, a functional group with distinct reactivity. princeton.edu Furthermore, reduction of the sulfonyl chloride can lead to the corresponding sulfinic acid or thiol. These transformations open up avenues for synthesizing a broader range of compounds with different chemical and physical properties. A method for the conversion of primary sulfonamides back into sulfonyl chlorides has also been developed, highlighting the reversible nature of these transformations under specific conditions. researchgate.net

General Applications in Precursor Synthesis for Materials Science

The structural features of 3'-Nitrobiphenyl-4-sulfonyl chloride and its derivatives make them promising precursors for the synthesis of advanced materials. The rigid biphenyl core can impart desirable thermal and mechanical properties to polymers. The nitro group can be reduced to an amino group, which can then be used for polymerization reactions or for grafting onto other materials.

The sulfonyl group can also play a role in tuning the properties of materials, for instance, by influencing their solubility, thermal stability, or optical properties. The ability to introduce a wide range of functional groups through the synthetic pathways described above allows for the design and synthesis of tailor-made precursors for specific applications in materials science, such as in the development of novel polymers, organic light-emitting diodes (OLEDs), or other functional materials.

Future Directions in Research on 3 Nitrobiphenyl 4 Sulfonyl Chloride

Exploration of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the development of environmentally benign and efficient methodologies. For a specialized reagent like 3'-Nitrobiphenyl-4-sulfonyl chloride, moving beyond traditional synthetic routes is paramount.

Current research in the broader field of sulfonyl chloride synthesis points towards several innovative and sustainable approaches that could be adapted for 3'-Nitrobiphenyl-4-sulfonyl chloride. These include the adoption of flow chemistry and the use of greener reagents . rsc.orgmdpi.com

Flow chemistry , or continuous flow processing, offers significant advantages over conventional batch synthesis, including enhanced safety, improved reaction control, and scalability. rsc.org The synthesis of aryl sulfonyl chlorides in continuous flow reactors has been demonstrated to be a safe and efficient process. rsc.org The highly exothermic nature of many sulfonylation and chlorination reactions can be managed effectively in the small, well-mixed environment of a flow reactor, minimizing the risk of thermal runaway.

Green reagents are another cornerstone of sustainable synthesis. Traditional methods for preparing sulfonyl chlorides often involve hazardous reagents like thionyl chloride or chlorosulfonic acid. nih.gov Future research could focus on replacing these with more environmentally friendly alternatives. For instance, methods using N-chlorosuccinimide (NCS) or other N-chloroamides for the oxidative chlorination of corresponding thiols or disulfides present a milder and safer route. nih.gov Another green approach involves the use of water as a solvent, which is a significant step towards reducing the environmental footprint of chemical processes. mdpi.comrsc.org

The development of a sustainable synthesis for 3'-Nitrobiphenyl-4-sulfonyl chloride would likely involve a multi-step process that incorporates these green principles. For example, a potential route could start with the Suzuki-Miyaura cross-coupling of a suitable boronic acid and a halogenated nitrobenzene (B124822) derivative, a reaction that has been successfully employed for the synthesis of other biphenyl (B1667301) compounds. researchgate.net Subsequent sulfonation and chlorination steps could then be optimized using flow chemistry and greener reagents.

Table 1: Comparison of Traditional and Potential Sustainable Synthetic Methods for Sulfonyl Chlorides

| Feature | Traditional Batch Synthesis | Sustainable Flow Synthesis |

| Reagents | Often involves hazardous chemicals like thionyl chloride and chlorosulfonic acid. | Employs greener reagents such as NCS and can utilize water as a solvent. mdpi.comrsc.org |

| Safety | Higher risk of thermal runaway in large-scale reactions. | Enhanced safety due to better temperature control in small reactor volumes. rsc.org |

| Efficiency | Can be time-consuming with lower space-time yields. | Higher throughput and space-time yields. rsc.org |

| Scalability | Scaling up can be challenging and hazardous. | More straightforward and safer to scale up. |

| Waste | Generates significant amounts of hazardous waste. | Reduced waste generation and potential for solvent recycling. |

Discovery of Unprecedented Reactivity and Transformations

The reactivity of 3'-Nitrobiphenyl-4-sulfonyl chloride is dictated by the interplay of its functional groups. The sulfonyl chloride moiety is a well-established reactive handle for introducing the sulfonyl group, leading to the formation of sulfonamides, sulfonate esters, and other derivatives. However, the presence of the nitro group on the adjacent phenyl ring is expected to modulate this reactivity and open doors to new chemical transformations.

The electron-withdrawing nature of the nitro group can influence the electrophilicity of the sulfonyl chloride, potentially altering its reactivity towards nucleophiles. Future research should systematically investigate these effects. For example, kinetic studies comparing the reaction rates of 3'-Nitrobiphenyl-4-sulfonyl chloride with a range of nucleophiles against its non-nitrated counterpart would provide valuable insights.

Furthermore, the nitro group itself is a versatile functional group that can participate in a wide array of transformations. The reduction of the nitro group to an amine is a common transformation that would yield 3'-Aminobiphenyl-4-sulfonyl chloride, a bifunctional molecule with orthogonal reactivity. This resulting amino-sulfonyl chloride could serve as a valuable building block for the synthesis of complex heterocyclic compounds and polymers.

Beyond these established reactions, the unique electronic and steric environment of 3'-Nitrobiphenyl-4-sulfonyl chloride could enable unprecedented transformations. For instance, intramolecular reactions between the nitro and sulfonyl chloride groups, or their derivatives, under specific conditions (e.g., photochemical or electrochemical) could lead to the formation of novel heterocyclic ring systems. The exploration of its reactivity in transition-metal-catalyzed cross-coupling reactions, where the sulfonyl chloride group can act as a leaving group, is another promising avenue.

Table 2: Potential Reactive Sites and Exemplary Transformations of 3'-Nitrobiphenyl-4-sulfonyl chloride

| Reactive Site | Potential Transformation | Resulting Functional Group/Scaffold | Potential Application |

| Sulfonyl Chloride | Reaction with amines | Sulfonamide | Synthesis of bioactive molecules |

| Sulfonyl Chloride | Reaction with alcohols/phenols | Sulfonate Ester | Pro-drug design, organic synthesis |

| Nitro Group | Reduction | Amine | Building block for heterocycles and polymers |

| Biphenyl System | Intramolecular cyclization | Novel heterocyclic systems | Materials science, medicinal chemistry |

| Aryl-Sulfur Bond | Desulfonylative cross-coupling | C-C or C-heteroatom bond formation | Synthesis of complex organic molecules |

Interdisciplinary Research Opportunities in Organic and Supramolecular Chemistry

The rigid, extended structure of the biphenyl core, combined with the specific electronic properties imparted by the nitro and sulfonyl chloride groups, makes 3'-Nitrobiphenyl-4-sulfonyl chloride an intriguing candidate for applications in supramolecular chemistry and materials science.

In supramolecular chemistry , the molecule's ability to participate in non-covalent interactions such as hydrogen bonding (after conversion of the sulfonyl chloride), π-π stacking, and dipole-dipole interactions could be exploited for the design of self-assembling systems. The nitro group, being a good hydrogen bond acceptor, and the potential for converting the sulfonyl chloride to a sulfonamide (a hydrogen bond donor and acceptor) provide handles for programming molecular recognition and assembly. Future research could explore the formation of liquid crystals, gels, or other ordered structures based on derivatives of 3'-Nitrobiphenyl-4-sulfonyl chloride.

In the realm of organic materials , the nitrobiphenyl scaffold is a known component of some energetic materials and materials with interesting optical and electronic properties. The introduction of the sulfonyl group offers a site for further functionalization, allowing for the tuning of these properties. For example, polymers incorporating the 3'-Nitrobiphenyl-4-sulfonyl moiety could exhibit unique thermal, mechanical, or photophysical characteristics. The synthesis of such polymers could be achieved through polycondensation reactions involving a difunctional derivative of the parent molecule.

The interdisciplinary nature of this research would necessitate a combination of synthetic organic chemistry, physical organic chemistry, and materials characterization techniques. The design and synthesis of new molecules based on the 3'-Nitrobiphenyl-4-sulfonyl chloride scaffold, followed by the investigation of their self-assembly behavior and material properties, represents a rich field for future exploration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3'-nitrobiphenyl-4-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonation of biphenyl derivatives followed by chlorination. For example, sulfonic acid intermediates (e.g., 4-nitrobenzenesulfonic acid, as in ) are treated with chlorinating agents like PCl₅ or SOCl₂ under anhydrous conditions. Reaction temperature (0–5°C) and stoichiometric control of the chlorinating agent are critical to minimize side reactions (e.g., over-chlorination). Yield optimization may require inert atmospheres (N₂/Ar) and dry solvents . Post-synthesis, purification via recrystallization (using solvents like dichloromethane/hexane) is recommended, with purity verified by melting point analysis (mp 75–78°C, as in ) .

Q. How can researchers verify the structural integrity and purity of 3'-nitrobiphenyl-4-sulfonyl chloride?

- Methodological Answer : Characterization should combine spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Confirm aromatic proton environments and sulfonyl chloride group (δ ~7.5–8.5 ppm for nitro-substituted biphenyl; δ ~140–150 ppm for SO₂Cl in ¹³C).

- IR Spectroscopy : Detect S=O stretching (~1360 cm⁻¹ and 1170 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520 cm⁻¹ and 1340 cm⁻¹).

- HPLC/GC-MS : Assess purity (>95% by area normalization) and rule out residual solvents or byproducts .

Q. What are the critical safety considerations when handling this compound in the lab?

- Methodological Answer : 3'-Nitrobiphenyl-4-sulfonyl chloride is moisture-sensitive and corrosive. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Storage at 0–6°C in airtight, amber glass containers prevents hydrolysis . Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

- Methodological Answer : The nitro group at the 3'-position enhances electrophilicity of the sulfonyl chloride via resonance and inductive effects, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies using HPLC can track reaction progress with varying nucleophiles. For example, in amide formation (e.g., ), the nitro group stabilizes transition states, reducing activation energy. Competitive experiments with non-nitro analogs (e.g., biphenyl-4-sulfonyl chloride) quantify this effect .

Q. What strategies mitigate hydrolysis of 3'-nitrobiphenyl-4-sulfonyl chloride during long-term storage or in aqueous reaction media?

- Methodological Answer : Hydrolysis to the sulfonic acid can be minimized by:

- Strict anhydrous conditions : Use molecular sieves (3Å) in storage containers.

- Low-temperature synthesis : Conduct reactions below 10°C (e.g., ice-water baths).

- Protective groups : Temporarily replace the chloride with stable leaving groups (e.g., imidazole derivatives) for aqueous-phase reactions, regenerating the sulfonyl chloride post-reaction .

Q. How can this compound be utilized in synthesizing sulfonamide-based bioactive molecules, and what analytical tools validate successful conjugation?

- Methodological Answer : The sulfonyl chloride reacts with primary/secondary amines to form sulfonamides, a common pharmacophore. For example, coupling with 3-chloro-4-fluorobenzenesulfonamide derivatives ( ) requires equimolar amine in dry THF at 0°C. Post-reaction, LC-MS and ¹H NMR confirm conjugation (disappearance of NH₂ peaks; new sulfonamide NH at δ ~10 ppm). X-ray crystallography (as in ) resolves stereochemical outcomes in complex targets .

Q. What are the challenges in analyzing trace impurities (e.g., isomers, hydrolyzed byproducts) in this compound, and how can they be resolved?

- Methodological Answer : Isomeric impurities (e.g., 2'-nitro vs. 3'-nitro positions) require advanced separation techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.